
Phenylephrine hydrochloride
Übersicht
Beschreibung
Phenylephrine hydrochloride (C₉H₁₃NO₂·HCl, MW 203.67) is a synthetic sympathomimetic amine that selectively agonizes α₁-adrenergic receptors. It is widely used to treat hypotension during anesthesia and as a decongestant . The compound occurs as white crystals, freely soluble in water and alcohol, but is sensitive to oxidation and light, necessitating protective storage . Its primary mechanism involves vasoconstriction via α₁-receptor activation, leading to increased blood pressure and reduced mucosal congestion .
Vorbereitungsmethoden
Asymmetric Hydrogenation: Industrial-Scale Synthesis
Reaction Mechanism and Catalytic System
The patented asymmetric hydrogenation method (US6187956B1) employs a rhodium-based chiral catalyst to reduce N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride (1) to N-benzyl-L-phenylephrine (2), followed by debenzylation to yield L-phenylephrine hydrochloride (3) . The catalytic system comprises [Rh(COD)Cl]₂ paired with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methyl-aminocarbonylpyrrolidine (RR-MCCPM), achieving enantiomeric excess (ee) >96% .
Hydrogenation Conditions
-
Reaction Time : 4–6 hours, a 75% reduction compared to prior methods .
-
Catalyst Loading : Molar ratio of 1:2000 (catalyst:substrate) .
This step converts the prochiral ketone (1) to the secondary alcohol (2) with high stereoselectivity, critical for minimizing D-enantiomer contamination .
Debenzylation and Isolation
The hydrogenated product (2) undergoes palladium-catalyzed debenzylation under mild H₂ pressure (2–3 bar) to remove the N-benzyl group . Two isolation methods are reported:
-
Method A : Direct debenzylation of the crude hydrogenation mixture with Pd/activated charcoal, yielding 71% of (3) with >99% chemical purity .
-
Method B : Intermediate crystallization of (2) before debenzylation, enhancing optical purity to >99% ee but requiring additional steps .
Process Optimization
-
Solvent Systems : Methanol-water mixtures facilitate crystallization .
-
pH Control : Adjustments to pH 2.5–3.0 during workup prevent racemization .
Sharpless Asymmetric Dihydroxylation: Academic Route
Synthetic Pathway Overview
The enantioselective synthesis of (R)-phenylephrine hydrochloride begins with m-hydroxybenzaldehyde (4), proceeding through silylation, Wittig olefination, and Sharpless dihydroxylation .
Key Steps
-
Silylation : Protection of the phenolic -OH group using t-butyldimethylsilyl chloride (TBDMS-Cl) to form (5) .
-
Wittig Reaction : Generation of styrene derivative (6) via methylenetriphenylphosphorane .
-
Dihydroxylation : OsO₄-mediated asymmetric dihydroxylation with (DHQD)₂PHAL ligand, achieving 95% diastereomeric excess .
-
Reduction and Deprotection : Sodium borohydride reduction and TBAF-mediated deprotection yield (R)-phenylephrine hydrochloride .
Performance Metrics
-
Overall Yield : 40–45% from (4) to (R)-phenylephrine hydrochloride .
-
Drawbacks : Use of toxic OsO₄ and multi-step purification limit industrial feasibility .
Comparative Analysis of Methodologies
Efficiency and Scalability
Industrial-Scale Production Challenges
Environmental Impact
Analyse Chemischer Reaktionen
Synthetic Reactions
Phenylephrine hydrochloride is synthesized through asymmetric hydrogenation and catalytic debenzylation, achieving high enantiomeric purity (>99% ee).
Asymmetric Hydrogenation
- Substrate : N-Benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride
- Catalyst : Rhodium complex with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methyl-aminocarbonylpyrrolidine
- Conditions :
Parameter Value Pressure 10–50 bar (optimal: 20 bar) Reaction Time 4–6 hours Temperature 25–30°C Yield 71–76%
This step produces N-benzyl-L-phenylephrine with >96% ee .
Palladium-Catalyzed Debenzylation
Oxidative Degradation
This compound undergoes oxidation at phenolic and secondary alcohol moieties, releasing four hydrogens .
Degradation Pathways
Condition | Product | Mechanism |
---|---|---|
Exposure to air/light | Meta-hydroxymandelic acid | Autoxidation via free radicals |
Strong oxidizers (e.g., Fe³⁺) | Quinone derivatives | Two-electron oxidation |
Acidic environments | Deaminated byproducts | Hydrolysis |
Stability studies show a 12% degradation rate after 6 months under ambient conditions .
Metabolic Reactions
Phenylephrine is metabolized via three primary pathways:
Enzymatic Pathways
Enzyme | Reaction Type | Metabolite |
---|---|---|
Monoamine oxidase (MAO) | Oxidative deamination | Meta-hydroxymandelic acid |
SULT1A3 | Sulfation | Phenylephrine sulfate |
UGT enzymes | Glucuronidation | Phenylephrine glucuronide |
- Key Data :
Incompatibility Reactions
This compound reacts with:
Reactive Groups
Thermal Decomposition
Spectroscopic Characterization
Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p)) confirm structural features:
Analytical Detection Methods
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Phenylephrine hydrochloride is approved for several specific indications:
Indication | Formulation | Clinical Use |
---|---|---|
Hypotension | Intravenous (IV) | Treatment of hypotension due to vasodilation |
Mydriasis | Ophthalmic drops | Facilitation of retinal examinations |
Nasal Congestion | Intranasal spray | Relief from nasal congestion |
Hemorrhoids | Topical formulation | Alleviation of symptoms associated with hemorrhoids |
Off-Label Uses
In addition to its approved applications, phenylephrine has several off-label uses:
- Priapism Treatment : Used as an intracavernosal injection to treat acute ischemic priapism by inducing localized vasoconstriction .
- Postural Orthostatic Tachycardia Syndrome (POTS) : Some studies suggest its effectiveness in improving vascular resistance and circulatory support for patients with POTS .
Hypotension Management
A study highlighted the efficacy of IV phenylephrine in patients undergoing anesthesia. It demonstrated that phenylephrine effectively counteracts hypotension induced by anesthetic agents without significantly impacting cardiac output .
Ophthalmic Applications
Research has shown that phenylephrine, particularly at concentrations of 2.5% and 10%, is effective for mydriasis. A combination with tropicamide enhances pupil dilation for better visualization during eye examinations .
Nasal Decongestion Efficacy
Despite its common use as a nasal decongestant, recent evaluations have raised questions about the efficacy of oral phenylephrine. An FDA advisory committee concluded that it may not be effective at the currently recommended doses for treating nasal congestion .
Safety Profile and Side Effects
Phenylephrine is generally considered safe when used as directed; however, it can cause significant cardiovascular effects, particularly at higher doses or in sensitive populations. Common side effects include:
Wirkmechanismus
Phenylephrine Hydrochloride exerts its effects by selectively stimulating alpha-1 adrenergic receptors. This leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound also induces mydriasis by contracting the radial muscle of the iris. The primary molecular targets are the alpha-1 adrenergic receptors, and the pathways involved include the activation of phospholipase C and the subsequent release of intracellular calcium .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Properties
Phenylephrine hydrochloride is structurally and functionally distinct from other adrenergic agents like ephedrine, metaraminol, and isoprenaline. Key differences are summarized below:
Key Insights :
- Receptor Selectivity : Phenylephrine’s α₁ selectivity minimizes β-mediated side effects (e.g., tachycardia), unlike ephedrine and isoprenaline .
- Stereochemical Impact : The (R)-(-)-enantiomer of phenylephrine is pharmacologically active, whereas racemic mixtures (e.g., ephedrine) may exhibit variable potency .
Pharmacokinetic Comparison
Pharmacokinetic profiles influence dosing regimens and clinical utility:
Clinical Implications :
- Phenylephrine vs. Ephedrine : Phenylephrine’s shorter half-life necessitates continuous infusion for sustained effect, while ephedrine’s longer duration suits intermittent dosing .
Hypotension Management (Evidence from Spinal Anesthesia):
Key Findings :
- Phenylephrine is preferred in obstetric surgery due to improved fetal outcomes .
- Ephedrine’s β-agonist activity increases myocardial oxygen demand, posing risks in cardiac patients .
Adverse Reaction Profiles:
Analytical Methods
Separation and quantification techniques highlight structural differences:
- Capillary Electrophoresis: Phenylephrine, metaraminol, and isoprenaline achieve baseline separation at pH 10.00 (borate buffer) with distinct migration times .
- HPLC : Phenylephrine elutes earlier than ephedrine due to lower lipophilicity (retention time: 6.2 vs. 8.5 minutes) .
- Spectrophotometry: Phenylephrine reacts with 4-aminoantipyrine (λmax = 505 nm), whereas ephedrine requires derivatization for detection .
Biologische Aktivität
Phenylephrine hydrochloride (PE HCl) is a synthetic compound primarily recognized for its role as a selective α1-adrenergic receptor agonist. This article delves into its biological activity, pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.
Pharmacodynamics
Phenylephrine acts predominantly on the α1-adrenergic receptors , which are crucial for mediating vasoconstriction and increasing vascular resistance. It exhibits minimal activity at β-adrenergic receptors, making it distinct from other sympathomimetics like epinephrine and norepinephrine. The pharmacological actions of phenylephrine include:
- Vasoconstriction : Leading to increased blood pressure.
- Mydriasis : Pupil dilation when administered ophthalmically.
- Nasal Decongestion : Used in formulations aimed at relieving nasal congestion.
Upon binding to α1-adrenergic receptors, phenylephrine induces smooth muscle contraction, resulting in vasoconstriction. This mechanism is particularly beneficial in treating hypotension during surgical procedures or in cases of nasal congestion. The compound's selectivity for α1 receptors contributes to its therapeutic profile while minimizing cardiovascular side effects typically associated with non-selective adrenergic agonists .
Pharmacokinetics
The pharmacokinetic profile of phenylephrine reveals several critical aspects:
- Absorption : Phenylephrine is rapidly absorbed from the gastrointestinal tract; however, it undergoes extensive first-pass metabolism, leading to an oral bioavailability of approximately 38% .
- Metabolism : It is primarily metabolized by monoamine oxidases (MAO-A and MAO-B) and undergoes sulfation and glucuronidation. The major metabolite is meta-hydroxymandelic acid, which is inactive .
- Elimination : About 86% of phenylephrine is excreted in urine, with a significant portion as metabolites rather than unchanged drug .
Case Studies and Research Findings
Numerous studies have assessed the efficacy of PE HCl in treating nasal congestion, particularly in patients with seasonal allergic rhinitis (SAR). A systematic review highlighted the following key findings:
- Efficacy Comparison : In a multicenter randomized trial involving 539 adults, PE HCl doses ranging from 10 to 40 mg did not demonstrate significant improvement over placebo in relieving nasal congestion symptoms .
- Safety Profile : While generally well-tolerated, adverse events were reported, including headaches and mild discomfort. Notably, no severe life-threatening events were documented .
Study | Population | Dosage | Findings |
---|---|---|---|
Meltzer et al., 2015 | Adults with SAR | 10 mg - 40 mg | No significant difference from placebo in nasal congestion relief |
Horak et al., 2009 | Grass-sensitive patients | 12 mg | No significant change in nasal congestion score compared to placebo; pseudoephedrine was more effective |
BMJ Open Study | Adults with SAR | Up to 40 mg every 4 hours | No significant efficacy over placebo; well tolerated at doses up to 30 mg |
Safety and Adverse Effects
Phenylephrine is associated with several common side effects, including:
- Headaches
- Dizziness
- Elevated blood pressure
Serious adverse events are rare but can include reflex bradycardia due to increased blood pressure stimulating the vagus nerve. Safety assessments across various studies indicate that while side effects may increase with higher doses, they remain predominantly mild and self-limiting .
Q & A
Basic Research Questions
Q. How can a UV-spectrophotometric method be developed and validated for quantifying phenylephrine hydrochloride in pharmaceutical formulations?
- Methodological Answer : A validated UV-spectrophotometric method involves selecting an optimal wavelength (e.g., 272 nm) and validating parameters per ICH guidelines. For this compound, prepare standard solutions in alkaline media (pH 12.0) and establish linearity (0.01–0.1 mg/cm³) with a correlation coefficient >0.999. Determine limits of detection (LOD: 0.892 μg/cm³) and quantitation (LOQ: 2.969 μg/cm³) via standard deviation of residuals. Validate accuracy (recovery 98–102%) and precision (%RSD <2%) using spiked formulations. Cross-check against HPLC for specificity .
Q. What are the best practices for handling and storing this compound to maintain stability?
- Methodological Answer : Store in tightly sealed, light-resistant containers at ≤25°C in a dry, ventilated area. Avoid exposure to acids, oxidizing agents, or humidity. Use personal protective equipment (gloves, lab coat) to prevent skin/eye contact. For laboratory use, aliquot small quantities to minimize repeated opening of primary containers. Monitor degradation via periodic stability testing under ICH Q1A conditions (25°C/60% RH or 40°C/75% RH) .
Q. How to ensure compliance with USP and ICH guidelines for elemental impurities in this compound?
- Methodological Answer : Perform inductively coupled plasma mass spectrometry (ICP-MS) to quantify impurities like Pb, As, Cd, and Hg. Compare results against USP<232>/ICH Q3D thresholds (e.g., Pb ≤5 ppm). For lot-specific compliance, request elemental impurity reports from suppliers and validate internally using standard addition methods. Include negative controls to rule out contamination during analysis .
Q. What steps are involved in assessing residual solvents in this compound per regulatory standards?
- Methodological Answer : Use gas chromatography (GC) with headspace sampling to detect Class 1–3 solvents (e.g., methanol, acetone). Prepare samples in dimethyl sulfoxide (DMSO) and calibrate against USP<467> limits (e.g., methanol ≤3,000 ppm). Validate method sensitivity (LOD ≤10 ppm) and repeatability (%RSD <5%). For trace analysis, employ GC-MS with selective ion monitoring (SIM) .
Q. How to perform impurity profiling during pharmaceutical release testing of this compound?
- Methodological Answer : Utilize reversed-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and UV detection at 254 nm. Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (90:10). Identify impurities (e.g., Phenylephrine Impurity 01) using reference standards. Quantify via area normalization, ensuring all peaks meet ICH Q3B thresholds (e.g., ≤0.1% for unknown impurities) .
Advanced Research Questions
Q. How can QSPR models like ANN and SVR predict the solubility of this compound in supercritical CO₂ (scCO₂)?
- Methodological Answer : Develop a QSPR model using descriptors like molecular weight, dipole moment, and Hansen solubility parameters. Train an artificial neural network (ANN) or support vector regression (SVR) on experimental solubility data (e.g., 10–50 MPa, 313–333 K). Validate via cross-correlation (R² >0.95) and predict solubility vs. scCO₂ density. Compare predictions with experimental data using parity plots .
Q. What methodologies are used to synthesize and characterize deuterated analogs like Phenylephrine-2,4,6-d3 hydrochloride?
- Methodological Answer : Synthesize deuterated analogs via H/D exchange using D₂O and Pd/C catalysts under high pressure. Confirm deuteration (>99%) using LC-MS and ¹H-NMR (loss of aromatic proton signals at δ 6.8–7.2 ppm). Characterize pharmacological activity via α1-adrenergic receptor binding assays (pKi values for α1D: 5.86 vs. non-deuterated form) .
Q. How to design multivariate experiments for optimizing this compound tablet formulations with multiple actives?
- Methodological Answer : Apply a fractional factorial design (DoE) to vary excipients (e.g., lactose, Mg stearate) and active ingredients (e.g., phenylephrine ±20% of label claim). Use near-infrared spectroscopy (NIRS) for content uniformity analysis. Optimize compression force (8–12 kN) and disintegration time (<5 minutes) via response surface methodology (RSM) .
Q. What approaches are used for stability-indicating method development to quantify this compound under stressed conditions?
- Methodological Answer : Subject phenylephrine to forced degradation (acid/base hydrolysis, oxidation, photolysis). Use HPLC-DAD to resolve degradation products (e.g., oxidized byproduct at RRT 1.2). Validate method specificity by spiking with degradation markers and ensure peak purity via spectral overlay (similarity factor >990) .
Q. How to integrate near-infrared spectroscopy (NIRS) with chemometrics for content uniformity testing in phenylephrine tablets?
- Methodological Answer :
Collect NIRS spectra (4,000–12,000 cm⁻¹) of tablets with varied API content. Preprocess data using Savitzky-Golay smoothing and standard normal variate (SNV). Build partial least squares (PLS) models correlating spectral data with HPLC reference values. Validate model accuracy (RMSEP <0.5%) and deploy for real-time quality control .
Eigenschaften
IUPAC Name |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2.ClH, C9H14ClNO2 | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-42-7 (Parent) | |
Record name | Phenylephrine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021142 | |
Record name | (-)-Phenylephrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992) | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
61-76-7 | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (-)-Phenylephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylephrine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Phenylephrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylephrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04JA59TNSJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
284 to 293 °F (NTP, 1992) | |
Record name | PHENYLEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.